molecular formula C13H13NO4S B7831017 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid

Cat. No.: B7831017
M. Wt: 279.31 g/mol
InChI Key: OTLLEKOKEKDGBI-UHFFFAOYSA-N
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Description

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid is a complex organic compound that features a unique structure combining a benzoic acid derivative with an oxathiin ring

Properties

IUPAC Name

3-(2,3-dihydro-1,4-oxathiine-6-carbonylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-8-2-3-9(13(16)17)6-10(8)14-12(15)11-7-19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLLEKOKEKDGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CSCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid typically involves the formation of the oxathiin ring followed by its attachment to the benzoic acid derivative. One common method involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the oxathiin ring. This intermediate is then reacted with 4-methylbenzoic acid under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the oxathiin ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxathiin ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The oxathiin ring and the benzoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carboxine: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide

  • N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline

Uniqueness

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid is unique due to its specific combination of an oxathiin ring and a benzoic acid derivative. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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